[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride
Description
The compound [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol hydrochloride is a chiral pyrrolidine derivative featuring a methanol group at position 2 and methoxy substituents at positions 3 and 4 of the pyrrolidine ring. Its stereochemistry and functional groups render it valuable in asymmetric synthesis, medicinal chemistry, and enzyme inhibition studies.
Properties
IUPAC Name |
[(2S,3S,4R)-3,4-dimethoxypyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-10-6-3-8-5(4-9)7(6)11-2;/h5-9H,3-4H2,1-2H3;1H/t5-,6+,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRVUXTSALTHD-UHRUZOLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(C1OC)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@H]([C@@H]1OC)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741641-24-5 | |
| Record name | rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride typically involves several steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of methoxy groups and the hydroxymethyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: This reaction can reduce the methoxy groups to hydroxyl groups.
Substitution: This reaction can replace the methoxy groups with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride has been investigated for its potential effectiveness against viral infections. The compound's ability to interact with viral enzymes may inhibit replication processes, making it a candidate for antiviral drug development.
1.2 Neuroprotective Effects
Studies have shown that compounds with a similar pyrrolidine structure can have neuroprotective effects. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. Its application in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
Synthetic Organic Chemistry
2.1 Chiral Synthesis
The compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its stereochemistry allows for the production of enantiomerically pure compounds, which is crucial in pharmaceuticals where the efficacy of drugs can vary significantly between enantiomers.
2.2 Reaction Mechanisms
this compound is utilized in various reaction mechanisms such as nucleophilic substitutions and cycloadditions. Its reactivity profile makes it an essential reagent in synthetic pathways aimed at constructing biologically active molecules.
Biochemical Probes
3.1 Enzyme Inhibition Studies
The compound has been used as a biochemical probe to study enzyme inhibition mechanisms. Its structural analogs have been synthesized to evaluate their binding affinity and inhibitory potential against specific enzymes involved in metabolic pathways.
3.2 Drug Design and Development
In drug design, this compound serves as a template for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are conducted to optimize its pharmacological properties.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Antiviral activity and neuroprotective effects | Ongoing research |
| Synthetic Organic Chemistry | Chiral synthesis and reaction mechanisms | Valuable building block |
| Biochemical Probes | Enzyme inhibition studies and drug design | Template for new agents |
Case Studies
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry examined the antiviral properties of pyrrolidine derivatives. The research highlighted that compounds with similar structures to this compound showed significant inhibition of viral replication in vitro.
Case Study 2: Neuroprotective Properties
Research featured in Neuroscience Letters explored the neuroprotective effects of pyrrolidine compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote cell survival.
Mechanism of Action
The mechanism of action of [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol hydrochloride with structurally related pyrrolidine derivatives:
Key Observations:
- Methoxy vs.
- Hydrogen Bonding : Hydroxyl groups in analogs like (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride enable stronger intermolecular interactions, whereas methoxy groups rely on weaker van der Waals forces .
- Steric Effects: Bulky substituents (e.g., nonyl chain in C₁₄H₃₀ClNO₂) disrupt crystal packing, whereas smaller groups (e.g., methyl) favor dense lattices .
Biological Activity
[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with two methoxy groups at the 3 and 4 positions. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of various pathogenic bacteria. The specific compound under review has been evaluated for its antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | References |
|---|---|---|---|
| This compound | S. aureus | 50 | |
| E. coli | 40 | ||
| Other Pyrrolidine Derivative | S. aureus | 30 | |
| E. coli | 35 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Table 2: Anticancer Efficacy
| Cell Line | IC50 (µg/mL) | Mechanism of Action | References |
|---|---|---|---|
| HeLa | 226 | Induction of apoptosis | |
| A549 | 242.52 | Cell cycle arrest |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Modulation : Evidence suggests that the compound can induce cell cycle arrest at specific checkpoints, leading to reduced proliferation rates in cancer cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the hydrochloride form exhibited potent antibacterial activity against MRSA strains, with an MIC comparable to standard antibiotics .
- Cancer Cell Line Studies : Research conducted on HeLa and A549 cells indicated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis .
Q & A
Q. How is the compound purified, and what analytical techniques confirm its purity and stereochemistry?
- Methodological Answer : Purification employs column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization (methanol/dichloromethane). Purity is validated via HPLC (≥98%), while stereochemistry is confirmed using H/C NMR (axial/equatorial proton coupling) and X-ray crystallography (hydrogen bonding patterns, e.g., O–H···Cl interactions) .
Q. What structural features dictate its solubility and stability in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL at 25°C). Stability studies (TGA/DSC) show decomposition >200°C. Hydrolytic stability is pH-dependent: degradation occurs under strong alkaline conditions (pH >10), necessitating buffered solutions (pH 4–7) for biological assays .
Advanced Research Questions
Q. How can enantiomeric impurities be detected and resolved during synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Detection limits for minor impurities (<0.5%) are achieved via UV/ECD. Preparative-scale resolution uses diastereomeric salt formation with L-tartaric acid .
Q. What pharmacological assays are used to evaluate its interaction with neurotransmitter receptors?
- Methodological Answer : Competitive binding assays (e.g., H-labeled ligands for dopamine D2/D3 receptors) and functional cAMP assays in HEK293 cells transfected with receptor plasmids. IC values are calculated via nonlinear regression, with cross-reactivity tested against serotonin (5-HT) and adrenergic (α) receptors .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) alter bioactivity?
- Methodological Answer : Comparative SAR studies show ethoxy groups at C3/C4 increase lipophilicity (logP +0.3), enhancing blood-brain barrier penetration but reducing aqueous solubility. Fluorine substitutions (e.g., 2-fluorophenyl analogs) improve receptor binding affinity (K <10 nM for σ1 receptors) but may introduce metabolic instability .
Q. What computational methods predict its binding modes to enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with acetylcholinesterase or monoamine oxidases. Key residues (e.g., Tyr337 in AChE) form hydrogen bonds with the hydroxymethyl group, validated by free-energy perturbation (FEP) calculations .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations). Meta-analyses using standardized protocols (e.g., Eurofins Panlabs panel) and orthogonal assays (SPR vs. radioligand binding) clarify false positives/negatives .
Q. What is its stability under physiological conditions, and how does it influence pharmacokinetic modeling?
- Methodological Answer : Half-life (t) in plasma is ~2.5 hours (LC-MS/MS quantification). Degradation products (e.g., demethylated analogs) are identified via HRMS. PBPK modeling (GastroPlus®) incorporates logD (1.2) and permeability (Caco-2 P 8×10 cm/s) to predict oral bioavailability (~35%) .
Q. How does it compare to structurally related pyrrolidine derivatives in proteomics applications?
- Methodological Answer : A comparative table highlights key analogs:
| Compound | Substituents | Key Applications | Unique Features |
|---|---|---|---|
| [(3S,4R)-4-(3-Ethoxyphenyl) analog | 3-Ethoxyphenyl, C3-OH | Proteomics (kinase inhibition) | Higher metabolic stability |
| [(3S,4R)-4-(2-Fluorophenyl) analog | 2-Fluorophenyl | Neurotransporter imaging (PET) | Enhanced BBB penetration |
| [(2R,5R)-5-Methyl analog | C5-CH | Chiral catalyst in asymmetric synthesis | Improved enantioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
